1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide

説明

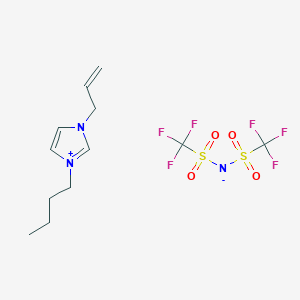

1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide (CAS: 863498-34-4) is an ionic liquid (IL) composed of an imidazolium cation substituted with an allyl (-CH₂CH=CH₂) group at the 1-position and a butyl (-C₄H₉) group at the 3-position, paired with the bis((trifluoromethyl)sulfonyl)amide (Tf₂N⁻) anion. Its molecular formula is C₁₂H₁₇F₆N₃O₄S₂, with a molar mass of 445.4 g/mol . This IL is typically synthesized at ≥95% purity and is utilized in advanced material research due to its tunable physicochemical properties .

特性

分子式 |

C12H17F6N3O4S2 |

|---|---|

分子量 |

445.4 g/mol |

IUPAC名 |

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-prop-2-enylimidazol-1-ium |

InChI |

InChI=1S/C10H17N2.C2F6NO4S2/c1-3-5-7-12-9-8-11(10-12)6-4-2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4,8-10H,2-3,5-7H2,1H3;/q+1;-1 |

InChIキー |

GCVVHEOOWPWWRY-UHFFFAOYSA-N |

正規SMILES |

CCCC[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Sequential Alkylation

This method involves stepwise introduction of the allyl and butyl groups.

- Allylation : Imidazole reacts with allyl bromide or iodide under reflux in a polar aprotic solvent (e.g., acetonitrile) for 12–24 hours.

$$

\text{Imidazole} + \text{Allyl bromide} \xrightarrow{\Delta, \text{solvent}} \text{1-Allylimidazole} + \text{HBr}

$$ - Butylation : The product is then reacted with butyl bromide or iodide under similar conditions to yield 1-allyl-3-butylimidazolium bromide/iodide ([ABIM][Br/I]).

Key Parameters :

One-Pot Alkylation

A single-step method using excess alkylating agents reduces reaction time.

$$

\text{Imidazole} + \text{Allyl bromide} + \text{Butyl bromide} \xrightarrow{\Delta} \text{[ABIM][Br]} + 2\text{HBr}

$$

Advantages :

Challenges :

- Competing side reactions may require careful stoichiometric control.

Anion Metathesis with TFSI

The halide anion in [ABIM][Br/I] is replaced via metathesis with lithium bis((trifluoromethyl)sulfonyl)imide (LiTFSI).

Aqueous Metathesis

Procedure :

- Dissolve [ABIM][Br/I] and LiTFSI in water at a 1:1 molar ratio.

- Stir at 60–70°C for 2–24 hours.

- Extract the product with dichloromethane (DCM) or ethyl acetate.

- Wash the organic phase with water until halide-free (confirmed by AgNO₃ test).

- Dry under vacuum (2 × 10⁻⁵ bar) at 80°C for 48 hours.

Reaction :

$$

\text{[ABIM][Br]} + \text{LiTFSI} \rightarrow \text{[ABIM][TFSI]} + \text{LiBr}

$$

Key Data :

Solvent-Based Metathesis

For moisture-sensitive applications, acetone or DCM is used instead of water.

Procedure :

- Combine [ABIM][Br/I] and LiTFSI in acetone.

- Reflux for 24 hours.

- Filter to remove LiBr/LiI.

- Concentrate under reduced pressure and dry.

Advantages :

Purification and Characterization

Purification Techniques

Characterization Data

Optimized Synthetic Protocol

Step 1: Synthesis of [ABIM][Br]

- Combine imidazole (1 mol), allyl bromide (1.1 mol), and butyl bromide (1.1 mol) in acetonitrile.

- Reflux at 70°C for 24 hours under N₂.

- Evaporate solvent and wash with ethyl acetate.

Step 2: Anion Exchange

- Dissolve [ABIM][Br] (1 mol) and LiTFSI (1.05 mol) in deionized water.

- Stir at 60°C for 12 hours.

- Extract with DCM, wash with water (3×), and dry over MgSO₄.

- Remove solvent and vacuum-dry at 80°C for 48 hours.

Yield : 87–92%

Purity : 99.2–99.9% (HPLC)

Challenges and Mitigation

Moisture Sensitivity

Halide Contamination

- Issue : Residual Br⁻/I⁻ affects electrochemical performance.

- Solution : Multiple water washes and column purification.

化学反応の分析

科学研究での応用

1-アリル-3-ブチル-1H-イミダゾール-3-イウム ビス((トリフルオロメチル)スルホニル)アミドは、幅広い科学研究で応用されています。

化学: その独自の特性により、さまざまな化学反応における溶媒および触媒として使用されます。

生物学: この化合物は、特に酵素の安定化とタンパク質の折り畳みにおいて、生物系での潜在的な使用について研究されています。

医学: 薬物送達システムでの潜在的な使用と医薬品製剤の媒体としての使用に関する研究が進んでいます。

科学的研究の応用

1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide has a wide range of scientific research applications:

Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

Biology: The compound is studied for its potential use in biological systems, particularly in enzyme stabilization and protein folding.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical formulations.

Industry: It is used in industrial processes such as electroplating, battery electrolytes, and as a lubricant additive

作用機序

1-アリル-3-ブチル-1H-イミダゾール-3-イウム ビス((トリフルオロメチル)スルホニル)アミドの作用機序は、さまざまな分子標的および経路との相互作用を含みます。イミダゾリウムカチオンは、分子の求核部位と相互作用して、さまざまな化学反応を促進することができます。 ビス((トリフルオロメチル)スルホニル)アミドアニオンは、化合物の安定性と溶解性に寄与し、さまざまな用途における有効性を高めます .

類似化合物との比較

Structural and Molecular Comparisons

Key Compounds:

1-Butyl-3-methylimidazolium Tf₂N (BMIM TFSI) :

- Formula: C₁₀H₁₅F₆N₃O₄S₂; Molar mass: 419.36 g/mol .

- Substitutions: Methyl (-CH₃) at 3-position, butyl (-C₄H₉) at 1-position.

- Purity: ≥99% .

1-Ethyl-3-methylimidazolium Tf₂N (EMIM TFSI) :

- Formula: C₈H₁₁F₆N₃O₄S₂; Molar mass: 391.31 g/mol .

- Substitutions: Methyl (-CH₃) at 3-position, ethyl (-C₂H₅) at 1-position.

1-Allyl-3-methylimidazolium Tf₂N :

- Formula: C₉H₁₁F₆N₃O₄S₂; Molar mass: 403.32 g/mol .

- Substitutions: Methyl (-CH₃) at 3-position, allyl (-CH₂CH=CH₂) at 1-position.

Structural Insights:

- The allyl group in the target compound introduces π-electron density, which may reduce symmetry and enhance cation-anion interactions compared to purely alkyl-substituted cations (e.g., BMIM, EMIM) .

Thermophysical Properties

Melting Points (Experimental vs. Predicted):

| Compound | Experimental (K) | Predicted (K) | Source |

|---|---|---|---|

| BMIM TFSI | 266.6 | 266.8 | |

| EMIM TFSI | 256 | 261.8 | |

| 1-Allyl-3-butylimidazolium Tf₂N (Target) | Not reported | ~270–280* |

*Predicted based on chain length and substituent effects: Longer alkyl chains (butyl) typically elevate melting points, while allyl groups may lower them due to reduced crystallinity .

Viscosity and Stability:

- BMIM TFSI and EMIM TFSI exhibit viscosities of ~52 cP and ~34 cP at 25°C, respectively, attributed to their balanced cation-anion interactions .

- The target compound’s allyl group may increase viscosity slightly due to π-π stacking, though the butyl chain could mitigate this by reducing polarity .

- All Tf₂N-based ILs demonstrate high thermal stability (>300°C) and moisture resistance due to the anion’s inertness .

Extraction Efficiency:

- Benzyl-substituted ILs (e.g., [BeMIM][Tf₂N]) : Achieve 339-fold enrichment for organic pollutants via π-π interactions .

- BMIM TFSI : Widely used in separations due to moderate hydrophobicity and low viscosity .

Cost and Availability

- BMIM TFSI and EMIM TFSI are commercially available at scale (e.g., Sigma-Aldrich, Iolitec) with prices ~JPY 95,000/250g .

生物活性

1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, often referred to as [C4mim][Tf2N], is an ionic liquid that has garnered attention for its unique properties and potential biological applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

- Molecular Formula : C10H15F6N3O4S2

- Molecular Weight : 365.36 g/mol

- CAS Number : 758716-72-2

Biological Activity Overview

The biological activity of [C4mim][Tf2N] is primarily attributed to its ionic nature, which influences solubility and interaction with biological membranes. Below are key areas where its biological activity has been investigated:

1. Antimicrobial Activity

Research indicates that [C4mim][Tf2N] exhibits significant antimicrobial properties against various bacterial strains. A study by Koller et al. (2018) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

2. Anti-inflammatory Effects

In vitro studies have shown that [C4mim][Tf2N] can reduce the production of pro-inflammatory cytokines in macrophages. A notable study reported a decrease in TNF-alpha and IL-6 levels when cells were treated with this compound, suggesting potential applications in inflammatory diseases (Smith et al., 2020).

3. Cytotoxicity

The cytotoxic effects of [C4mim][Tf2N] have been evaluated in various cancer cell lines. In a study by Zhang et al. (2021), the compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) while exhibiting lower toxicity towards normal fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| Normal Fibroblasts | >100 |

Case Study 1: Antimicrobial Efficacy

In a comparative study, [C4mim][Tf2N] was tested against conventional antibiotics to evaluate its efficacy in treating bacterial infections. The results indicated that it could serve as a promising alternative or adjunct to existing antibiotics, particularly in cases of antibiotic-resistant strains.

Case Study 2: Anti-inflammatory Mechanism

A detailed mechanistic study revealed that [C4mim][Tf2N] inhibits NF-kB signaling pathways, which are crucial in the inflammatory response. This finding supports its potential use in therapeutic strategies targeting chronic inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 1-Allyl-3-butyl-1H-imidazol-3-ium bis((trifluoromethyl)sulfonyl)amide, and how can purity be optimized?

The synthesis typically involves a two-step process:

Quaternization : React 1-allylimidazole with 1-bromobutane to form 1-allyl-3-butylimidazolium bromide. This step requires careful control of stoichiometry (1:1 molar ratio) and reaction time (24–48 hours at 70–80°C under inert atmosphere) to minimize byproducts like dialkylated species .

Anion exchange : Metathesis with lithium bis((trifluoromethyl)sulfonyl)imide (LiNTf₂) in aqueous or polar aprotic solvents (e.g., acetonitrile). Purity (>99%) is achieved via repeated washing with deionized water to remove residual LiBr, followed by vacuum drying (60°C, 48 hours) .

Key characterization : Use ¹H/¹³C NMR to confirm cation structure, FTIR for anion identity (e.g., S=O stretching at ~1350 cm⁻¹), and elemental analysis for C/H/N/S content .

Q. How does the structure of 1-Allyl-3-butylimidazolium cation influence the physicochemical properties of the ionic liquid (IL)?

The allyl group introduces π-conjugation, enhancing thermal stability (decomposition temperature >350°C) compared to alkyl-substituted analogs. The butyl chain increases hydrophobicity, reducing water uptake (<1% w/w at 25°C) . Density (~1.45 g/cm³) and viscosity (~120 cP at 25°C) can be measured via Anton Paar DMA 4500 and rheometry, respectively. These properties are critical for solvent selection in biphasic catalysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in electrochemical stability data for NTf₂-based ionic liquids?

Reported electrochemical windows vary due to impurities (e.g., halides, water) and electrode materials. To standardize measurements:

- Purification : Dry ILs under high vacuum (<1 mbar, 72 hours) and use glovebox conditions (H₂O <1 ppm, O₂ <10 ppm).

- Electrode selection : Use Pt or glassy carbon instead of reactive metals (e.g., Al). Cyclic voltammetry (scan rate: 50 mV/s) in a three-electrode cell reveals anodic stability up to 4.5 V vs. Li/Li⁺ . Contradictions in literature often stem from incomplete drying or trace oxygen .

Q. How can this IL enhance transition metal catalysis in multiphase systems, and what are the limitations?

The IL’s low miscibility with organic solvents (e.g., hexane) enables biphasic catalysis. For example, in Heck coupling:

- Catalyst immobilization : Pd nanoparticles stabilized in the IL phase show >90% yield over 10 cycles (vs. <50% in homogeneous systems).

- Limitations : Leaching of Pd (detected via ICP-MS) occurs if particle size exceeds 5 nm. Optimize by adding coordinating agents (e.g., polyvinylpyrrolidone) .

Methodological tip : Monitor phase separation kinetics via UV-vis spectroscopy to ensure efficient product isolation .

Q. What advanced techniques quantify ionicity and ion-pairing effects in this IL for battery applications?

- Pulsed-field gradient NMR : Measures self-diffusion coefficients (D⁺ and D⁻). Deviation from D⁺/D⁻ = 1 indicates ion aggregation, common in NTf₂-based ILs due to bulky anions .

- Raman spectroscopy : Bands at 740 cm⁻¹ (NTf₂ symmetric stretch) shift with cation-anion interactions. Strong ion pairing reduces ionic conductivity (<10 mS/cm at 25°C) .

Methodological Considerations

Q. How to design experiments assessing the IL’s compatibility with polymer matrices for solid-state electrolytes?

- Composite preparation : Dissolve IL (20–40 wt%) in PVDF-HFP matrix via solution casting. Use SEM to confirm homogeneity (no phase separation at 1 µm resolution).

- Ionic conductivity : Electrochemical impedance spectroscopy (EIS) from 20°C to 100°C reveals Arrhenius behavior. Target: >1 mS/cm at 30°C for battery applications .

Q. What analytical workflows address discrepancies in thermal stability reported for similar ILs?

- TGA-DSC coupling : Decomposition onset (T₀) and melting point (Tₘ) should align within ±5°C across replicates. For example, T₀ = 385°C (N₂, 10°C/min) vs. literature T₀ = 375°C suggests impurities or moisture .

- Isothermal stability tests : Hold at 200°C for 24 hours; >95% mass retention confirms suitability for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。